molecular formula C16H15N B12667514 N-(1-Methyl-3-phenyl-2-propenylidene)aniline CAS No. 17424-79-2

N-(1-Methyl-3-phenyl-2-propenylidene)aniline

Cat. No.: B12667514
CAS No.: 17424-79-2
M. Wt: 221.30 g/mol
InChI Key: SWZIFMPZYZSWMD-XGFAOIKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-3-phenyl-2-propenylidene)aniline is an organic compound characterized by its unique structure, which includes a phenyl group and a propenylidene group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-3-phenyl-2-propenylidene)aniline typically involves the condensation reaction between aniline and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between aniline and cinnamaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-3-phenyl-2-propenylidene)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

N-(1-Methyl-3-phenyl-2-propenylidene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methyl-3-phenyl-2-propenylidene)aniline involves its interaction with molecular targets and pathways within a given system. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide
  • N-(1-Methyl-3-phenyl-2-propenylidene)dodecanohydrazide
  • N-(1-Methyl-3-phenyl-2-propenylidene)decanohydrazide

Uniqueness

N-(1-Methyl-3-phenyl-2-propenylidene)aniline is unique due to its specific structural features, which confer distinct reactivity and applications compared to similar compounds. Its phenyl and propenylidene groups provide a versatile framework for various chemical transformations and applications .

Properties

CAS No.

17424-79-2

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

(E)-N,4-diphenylbut-3-en-2-imine

InChI

InChI=1S/C16H15N/c1-14(17-16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-13H,1H3/b13-12+,17-14?

InChI Key

SWZIFMPZYZSWMD-XGFAOIKISA-N

Isomeric SMILES

CC(=NC1=CC=CC=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NC1=CC=CC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.